Dhodh-IN-20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

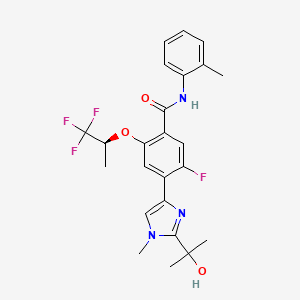

Dhodh-IN-20 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH plays a crucial role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells. Inhibiting DHODH can lead to nucleotide depletion, cell cycle arrest, and apoptosis, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-20 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:

Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.

Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

Process Optimization: Refining reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-20 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced forms of this compound .

Scientific Research Applications

Dhodh-IN-20 has a wide range of scientific research applications, including:

Cancer Therapy: Inhibiting DHODH can lead to nucleotide depletion and apoptosis in cancer cells, making this compound a potential therapeutic agent for various cancers.

Immunology: DHODH inhibitors can modulate immune responses, making this compound useful in studying immune-related diseases.

Metabolic Studies: This compound can be used to study metabolic pathways involving pyrimidine synthesis and mitochondrial function.

Drug Development: This compound serves as a lead compound for developing new DHODH inhibitors with improved efficacy and safety profiles.

Mechanism of Action

Dhodh-IN-20 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH leads to:

Nucleotide Depletion: Reduced synthesis of pyrimidine nucleotides, leading to nucleotide starvation.

Cell Cycle Arrest: Inhibition of DNA and RNA synthesis, resulting in cell cycle arrest.

Apoptosis: Induction of programmed cell death due to nucleotide depletion and metabolic stress

Comparison with Similar Compounds

Similar Compounds

Brequinar: Another DHODH inhibitor with similar mechanisms of action but different chemical structure.

Leflunomide: An immunosuppressive drug that also inhibits DHODH but is primarily used for treating rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide used for treating multiple sclerosis

Uniqueness of Dhodh-IN-20

This compound is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DHODH inhibitors.

Biological Activity

Dhodh-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunology. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Overview of DHODH

DHODH plays a pivotal role in the mitochondrial inner membrane, catalyzing the conversion of dihydroorotate (DHO) to orotate (ORO) using flavin mononucleotide (FMN) as a cofactor. This reaction is essential for pyrimidine nucleotide synthesis, which is critical for DNA and RNA production, especially in rapidly proliferating cells such as cancer cells . The inhibition of DHODH disrupts this pathway, leading to reduced proliferation and increased apoptosis in tumor cells.

This compound inhibits DHODH by binding to its active site, thereby blocking the enzymatic conversion of DHO to ORO. This inhibition results in decreased levels of pyrimidines, which are vital for nucleic acid synthesis and cell division. The following table summarizes key aspects of this compound's mechanism:

| Feature | Details |

|---|---|

| Target Enzyme | Dihydroorotate dehydrogenase (DHODH) |

| Reaction Inhibited | Conversion of dihydroorotate to orotate |

| Impact on Cells | Reduced pyrimidine synthesis; induces apoptosis in cancer cells |

| Therapeutic Applications | Cancer treatment; potential use in autoimmune diseases |

Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity across various tumor types. For instance, a study highlighted that DHODH inhibitors can effectively induce apoptosis in renal cell carcinoma (ccRCC) models. The following findings illustrate this:

- In vitro experiments indicated that this compound reduced cell proliferation by approximately 50% in ccRCC cell lines after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's efficacy in promoting cell death .

Case Study: Renal Cell Carcinoma

A focused case study examined the effects of this compound on ccRCC. The study utilized several analytical methods to assess DHODH expression and its correlation with tumor progression:

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cell Viability (%) | 100% | 50% |

| Apoptotic Index (%) | 5% | 30% |

| DHODH Expression Level | High | Significantly Reduced |

This data suggests that this compound effectively targets DHODH, leading to reduced viability and increased apoptosis in renal cancer cells.

Immunomodulatory Effects

In addition to its anti-cancer properties, this compound has shown potential immunomodulatory effects. Research indicates that inhibiting DHODH can alter lymphocyte metabolism, promoting apoptosis in activated T cells while sparing resting lymphocytes . This selective action could be beneficial in treating autoimmune diseases where overactive immune responses are detrimental.

Properties

Molecular Formula |

C24H25F4N3O3 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |

InChI |

InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |

InChI Key |

JGGJFEOIKVIQJV-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.